molecular formula C18H19N3O4S B2620893 N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946228-88-2

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2620893
CAS No.: 946228-88-2
M. Wt: 373.43
InChI Key: FHHDLWRZTHFWHP-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position. This moiety is linked via a carboxamide bridge to a 3-methyl-1,2-oxazole ring, which is further N-alkylated with an oxolan-2-ylmethyl (tetrahydrofuran methyl) group. The methoxy group enhances electron density on the benzothiazole ring, while the oxolan moiety may improve solubility compared to purely lipophilic analogs.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-9-14(25-20-11)17(22)21(10-12-5-4-8-24-12)18-19-16-13(23-2)6-3-7-15(16)26-18/h3,6-7,9,12H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHDLWRZTHFWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The benzothiazole and oxazole intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxazole ring, using reagents like halides or nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound exhibits potential as a therapeutic agent due to its unique structural features. The presence of the benzothiazole and oxazole rings may facilitate interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways relevant to disease treatment.

Case Study: Enzyme Inhibition
Research has indicated that derivatives of benzothiazole compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in various diseases, including cancer. For instance, a study showed that certain analogs demonstrated potent inhibition of human carbonic anhydrases at nanomolar concentrations, suggesting that similar derivatives of the compound could be evaluated for their enzyme inhibitory properties .

Organic Synthesis

Building Block for Complex Molecules
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for further derivatization, enabling the creation of more complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Pathway
The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring: Achieved through cyclization reactions involving 2-aminothiophenol and methoxy-substituted aromatic aldehydes.
  • Oxazole Ring Synthesis: Conducted via cyclization of α-haloketones with amides or nitriles.
  • Coupling Reactions: The final compound is formed by coupling the benzothiazole and oxazole intermediates using reagents like EDC or DCC .

Material Science

Novel Material Development
The unique electronic and optical properties of this compound make it a candidate for material science applications. Its incorporation into polymer matrices could lead to the development of materials with enhanced properties for electronics or photonics.

Application Area Details
Medicinal Chemistry Potential therapeutic agent targeting enzymes/receptors; enzyme inhibition studies ongoing.
Organic Synthesis Serves as a building block for complex molecules; multi-step synthesis involving cyclization.
Material Science Possible use in developing novel materials with specific electronic/optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and oxazole rings may facilitate binding to specific sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several heterocyclic carboxamides documented in the literature. Key comparisons include:

Table 1: Structural Comparison of Heterocyclic Carboxamides

Compound Name / ID Core Heterocycles Key Substituents Molecular Weight (g/mol) Potential Implications
Target Compound Benzothiazole + Oxazole 4-Methoxy (benzothiazole), 3-Methyl (oxazole), Oxolan-2-ylmethyl (N-alkylation) Not reported Enhanced solubility (oxolan), electron-donating effects (methoxy), steric bulk from N-alkylation.
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide Oxazole + Thiazole + Oxadiazole 4-Methoxyphenyl (oxazole), 3-Phenyl-oxadiazole (thiazole) Not reported Increased rigidity (oxadiazole), potential π-π interactions (phenyl groups).
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Oxazole + Thiazole 5-Nitro (thiazole), 3-Phenyl (oxazole) ~341.3 Electron-withdrawing nitro group may enhance reactivity or binding to electron-deficient biological targets.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + Benzene 5-Chloro (thiazole), 2,4-Difluoro (benzene) ~300.7 Halogen substituents (Cl, F) improve metabolic stability and influence dipole interactions.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole + Benzene Phenylcarbamoyl (thiadiazole), Methoxybenzoate 369.4 Thiadiazole’s sulfur atom may alter electronic properties compared to oxazole/thiazole analogs.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines elements from benzothiazole and oxazole derivatives. Its molecular formula is C15_{15}H16_{16}N2_{2}O4_{4}S, highlighting the presence of various functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit potent anticancer activities. For instance:

  • Benzothiazole Derivatives : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) with IC50_{50} values in the low micromolar range .
CompoundCell LineIC50_{50} (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
N-(4-methoxy...)TBDTBD

Antimicrobial Activity

Compounds with similar scaffolds have also demonstrated antimicrobial properties. For example:

  • Antibacterial Studies : Certain benzothiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of its anticancer potential.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects.

Study 1: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives for their anticancer efficacy, it was found that modifications at the 4-position significantly enhanced activity against multiple cancer cell lines. The study highlighted the importance of structural diversity in optimizing pharmacological effects .

Study 2: Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of oxazole derivatives revealed promising antibacterial activity against resistant strains of bacteria. The study concluded that structural modifications could lead to improved efficacy against specific pathogens .

Q & A

Q. Table 1: Synthetic Optimization for Oxazole-Benzothiazole Hybrids

ParameterOptimal ConditionYield RangeReference
SolventEthanol/DMF (3:1)60–73%
Temperature170–190°C45–70%
CatalystTriethylamine65–80%

Q. Table 2: Spectral Data for Key Functional Groups

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
Oxazole C=O167.5 (13C)1670
Benzothiazole S-C-690

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